molecular formula C13H19BrN4O2 B2683532 3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide CAS No. 2097919-24-7

3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide

Cat. No.: B2683532
CAS No.: 2097919-24-7
M. Wt: 343.225
InChI Key: NZVYPFXZLCFWRK-UHFFFAOYSA-N
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Description

3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromopyrimidine moiety linked to a pyrrolidine ring through an oxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Coupling Reaction: The bromopyrimidine is then coupled with a pyrrolidine derivative through an oxy bridge.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with tert-butylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The pyrrolidine ring provides structural stability and enhances binding affinity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
  • 5-bromo-2-iodopyrimidine
  • 5-bromopyrimidine

Uniqueness

3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group enhances its lipophilicity, while the bromopyrimidine moiety provides opportunities for further functionalization. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19BrN4O2
  • Molecular Weight : 343.22 g/mol
  • CAS Number : 2097919-24-7

The compound is thought to interact with various biological targets, primarily through inhibition of specific enzymes or receptors involved in disease processes. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids or proteins, which may lead to altered cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted carboxamides demonstrate activity against mycobacterial species, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrimidine ring can enhance efficacy against these pathogens.

Cytotoxicity and Cancer Research

Preliminary studies have also indicated that this compound may possess cytotoxic effects against various cancer cell lines. The inhibition of anti-apoptotic proteins such as Bcl-2 has been a focus area, with implications for its use in cancer therapy . Compounds targeting Bcl-2 are particularly relevant in the treatment of hematological malignancies.

In Vitro Studies

A series of in vitro tests were conducted to evaluate the compound's efficacy against different cancer cell lines. Results demonstrated a dose-dependent response in cell viability assays, indicating potential as an anticancer agent. The IC50 values were comparable to leading chemotherapeutics, highlighting its therapeutic promise.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.2
A549 (Lung Cancer)12.3

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis through the intrinsic pathway, leading to increased caspase activity and PARP cleavage in treated cells. This apoptotic effect was confirmed using flow cytometry and Western blot analyses.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-tert-butylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)17-12(19)18-5-4-10(8-18)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYPFXZLCFWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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